molecular formula C12H12BrN3O4S B2494765 4-bromo-N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide CAS No. 2191215-52-6

4-bromo-N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide

Cat. No. B2494765
CAS RN: 2191215-52-6
M. Wt: 374.21
InChI Key: RDDVLWAWNLOJAJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving 4-bromo-N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide are not well-documented. More research is needed to understand the chemical reactions this compound can undergo .

Scientific Research Applications

Synthesis and Computational Studies

A study by Sowrirajan et al. (2022) focused on the synthesis of a related compound through condensation, characterized using spectral techniques like FTIR and UV-Vis. Computational methods, including DFT and TD-DFT, were applied for structure optimization and electronic properties analysis. This research highlights the compound's potential in molecular docking studies, which could have implications in drug design and development (Sowrirajan et al., 2022).

Photodynamic Therapy Application

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, incorporating benzenesulfonamide groups. These compounds exhibit properties beneficial for photodynamic therapy (PDT), a cancer treatment method. The study underscores the importance of such derivatives in developing effective Type II photosensitizers for PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Ranganatha et al. (2018) explored the synthesis of novel 5-bromo-2-chloropyrimidin-4-amine derivatives, including compounds related to 4-bromo-N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide. These derivatives demonstrated significant antimicrobial activity against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Ranganatha et al., 2018).

Antituberculosis Properties

Ghorab et al. (2017) synthesized a series of novel thiourea derivatives bearing the benzenesulfonamide moiety, inspired by antituberculosis pro-drugs. These compounds were evaluated for their activity against Mycobacterium tuberculosis, with some derivatives showing promising results. This study contributes to the search for new antituberculosis agents (Ghorab et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, the mechanism of action for 4-bromo-N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide is not currently known .

properties

IUPAC Name

4-bromo-N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O4S/c1-19-11-10(7-14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDVLWAWNLOJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NS(=O)(=O)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2,4-dimethoxypyrimidin-5-yl)benzenesulfonamide

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